2,4-dimethyl-6H-benzo[c]chromen-6-one

Medicinal Chemistry Biological Evaluation Enzyme Inhibition

2,4-Dimethyl-6H-benzo[c]chromen-6-one (CAS 138616-74-7) is a synthetic, methyl-substituted dibenzopyranone with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol. It belongs to the 6H-benzo[c]chromen-6-one class, a privileged scaffold found in bioactive natural products like urolithins and investigated for diverse pharmacological activities, including phosphodiesterase II (PDE2) inhibition and selective estrogen receptor beta (ERβ) agonism.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
Cat. No. B12515428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-6H-benzo[c]chromen-6-one
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C3=CC=CC=C3C(=O)O2)C
InChIInChI=1S/C15H12O2/c1-9-7-10(2)14-13(8-9)11-5-3-4-6-12(11)15(16)17-14/h3-8H,1-2H3
InChIKeyLKRFZSISRFMVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-6H-benzo[c]chromen-6-one: Chemical Identity and Procurement Baseline for a Substituted Dibenzopyranone


2,4-Dimethyl-6H-benzo[c]chromen-6-one (CAS 138616-74-7) is a synthetic, methyl-substituted dibenzopyranone with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol . It belongs to the 6H-benzo[c]chromen-6-one class, a privileged scaffold found in bioactive natural products like urolithins and investigated for diverse pharmacological activities, including phosphodiesterase II (PDE2) inhibition and selective estrogen receptor beta (ERβ) agonism [1]. The compound's simple substitution pattern distinguishes it from more complex, hydroxylated natural analogs, positioning it primarily as a synthetic building block or a core scaffold for further derivatization in medicinal chemistry campaigns.

Procurement Risk for 2,4-Dimethyl-6H-benzo[c]chromen-6-one: Why In-Class Analogs Are Not Interchangeable


Substitution with other 6H-benzo[c]chromen-6-one derivatives is highly inadvisable without rigorous validation. Biological activity within this class is exquisitely sensitive to the nature and position of substituents. For instance, in the PDE2 inhibitor series, only a specific alkoxylated derivative (1f) achieved optimal inhibitory potential with an IC50 of 3.67 μM, while structurally related urolithins (hydroxylated variants) show negligible activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . Similarly, selective ERβ agonism is critically dependent on a bis-hydroxyl substitution pattern at positions 3 and 8, a feature absent in the 2,4-dimethyl derivative [1]. Simply assuming functional equivalence based on the core scaffold is a primary source of experimental failure and procurement waste.

2,4-Dimethyl-6H-benzo[c]chromen-6-one: A Quantitative Evidence Gap Analysis Against Key Analogs


Critical Data Gap: Lack of Direct, Quantitative Biological Comparison with Hydroxylated Analogs (Urolithins)

A critical limitation for scientific selection is the complete absence of direct, head-to-head biological comparison data for 2,4-dimethyl-6H-benzo[c]chromen-6-one against its closest hydroxylated analogs, such as urolithins. While urolithins have been quantitatively characterized as poor AChE and BuChE inhibitors and are known PDE2 inhibitors with defined IC50 values, no comparable quantitative data could be located for the target compound [1]. This represents a significant evidence gap, forcing any procurement decision to rely on inference from class-level data, which is a high-risk approach.

Medicinal Chemistry Biological Evaluation Enzyme Inhibition

Structural Determinants of ERβ Agonist Activity: A Predictive Comparison with 3,8-Dihydroxy-6H-benzo[c]chromen-6-one

The structure-activity relationship (SAR) for ERβ agonism is well-defined: compounds with a bis-hydroxyl substitution at positions 3 and 8 achieve high potency (ERβ <10nM) and >100-fold selectivity over ERα [1]. The 2,4-dimethyl substitution pattern lacks these critical hydrogen-bond donor groups, providing a strong predictive basis that 2,4-dimethyl-6H-benzo[c]chromen-6-one will be inactive or orders of magnitude less potent as an ERβ agonist. While not a direct measurement, this class-level SAR inference provides a powerful exclusion criterion for any project targeting the estrogen receptor system.

Endocrinology Drug Discovery Selective Estrogen Receptor Modulators

Strategic Procurement Guide: When to Source 2,4-Dimethyl-6H-benzo[c]chromen-6-one


Medicinal Chemistry: A Scaffold for Derivatization, Not a Bioactive Lead

The primary research value of 2,4-dimethyl-6H-benzo[c]chromen-6-one derives from its utility as a synthetic intermediate or a blank scaffold for diversity-oriented synthesis. Its procurement is justified when the goal is to build a library of novel analogs by introducing functional groups at unsubstituted positions, leveraging the core structure's known drug-like properties without the confounding influence of hydroxylation. This contrasts sharply with sourcing urolithins, which are bioactive leads unsuitable for broad SAR exploration.

Chemical Biology: A Critical Negative Control for ERβ Agonist Assays

Based on the stringent SAR requiring 3,8-dihydroxyl substitution for ERβ activity, this compound can serve as a valuable matched negative control in experiments utilizing potent, hydroxylated ERβ agonists. Its lack of key hydrogen-bond donors makes it functionally inert for this target, allowing researchers to attribute observed effects specifically to the active pharmacophore. This application directly leverages the predictive, class-level differentiation evidence established for the ERβ system. [1]

Materials Science: A Baseline Fluorophore for Photophysical Screening

The broader benzo[c]chromen-6-one class has been identified for its fluorescent properties, with some derivatives showing promise for material applications. The unadorned 2,4-dimethyl derivative can be procured as a baseline compound to quantify the photophysical modulation achieved by introducing various electron-donating or withdrawing groups in a structure-property relationship study. Its simple structure is ideal for dissecting substituent effects on quantum yield and emission wavelength. [2]

Analytical Chemistry: A Chromatographic Standard for Metabolite Identification

Given its defined structure and intermediate polarity relative to hydroxylated urolithins, this compound has potential as a chromatographic standard. In studies profiling complex biological matrices for ellagitannin metabolites, it can serve as a retention time marker, helping to differentiate between the synthetic core and the more polar, bioactive hydroxylated forms. This application stems from its distinct chemical identity, not a demonstrated biological property.

Quote Request

Request a Quote for 2,4-dimethyl-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.